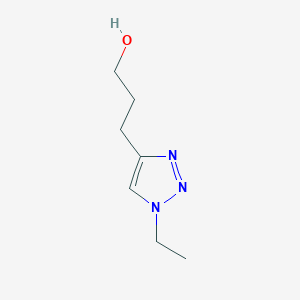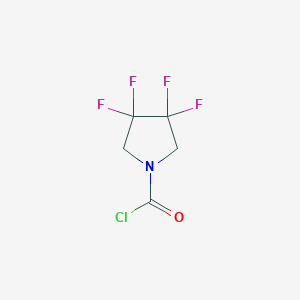
(1S,4S)-4-Fluorocyclopent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-4-Fluorocyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring with a fluorine atom and a hydroxyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-Fluorocyclopent-2-en-1-ol typically involves the fluorination of cyclopentene derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is often carried out in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-4-Fluorocyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the double bond to a single bond.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions
Major Products Formed
Oxidation: Formation of 4-fluorocyclopent-2-en-1-one.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of azido or cyano derivatives of cyclopentene
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,4S)-4-Fluorocyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. The presence of fluorine can enhance the binding affinity and selectivity of the compound towards specific biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known for their improved metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry
Industrially, this compound is used in the development of new materials and agrochemicals. Its unique properties can be leveraged to create products with enhanced performance and stability .
Mecanismo De Acción
The mechanism of action of (1S,4S)-4-Fluorocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the hydroxyl group can participate in various biochemical reactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,4S)-4-Chlorocyclopent-2-en-1-ol
- (1S,4S)-4-Bromocyclopent-2-en-1-ol
- (1S,4S)-4-Iodocyclopent-2-en-1-ol
Uniqueness
Compared to its halogenated analogs, (1S,4S)-4-Fluorocyclopent-2-en-1-ol exhibits unique properties due to the presence of fluorine. Fluorine’s small size and high electronegativity can significantly influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly valuable in applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C5H7FO |
|---|---|
Peso molecular |
102.11 g/mol |
Nombre IUPAC |
(1S,4S)-4-fluorocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3H2/t4-,5-/m1/s1 |
Clave InChI |
CLVDAZFXWBIYEJ-RFZPGFLSSA-N |
SMILES isomérico |
C1[C@@H](C=C[C@H]1F)O |
SMILES canónico |
C1C(C=CC1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072710.png)


![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)

![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)
![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)

![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)
![6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)


